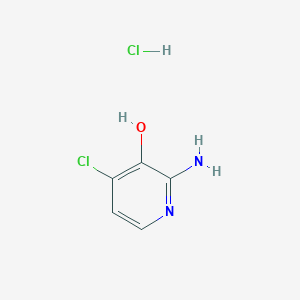
alpha-(2-naphthyl)-N-methylnitrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine, N-(2-naphthalenylmethylene)-, N-oxide is a chemical compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of a methanamine group bonded to a naphthalenylmethylene group, with an N-oxide functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-(2-naphthalenylmethylene)-, N-oxide typically involves the reaction of methanamine with 2-naphthaldehyde in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the N-oxide group. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids .
Industrial Production Methods
Industrial production of Methanamine, N-(2-naphthalenylmethylene)-, N-oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Methanamine, N-(2-naphthalenylmethylene)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized to form more complex oxides.
Reduction: The N-oxide group can be reduced back to the corresponding amine.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed
Oxidation: Higher oxides.
Reduction: Methanamine, N-(2-naphthalenylmethylene).
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methanamine, N-(2-naphthalenylmethylene)-, N-oxide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methanamine, N-(2-naphthalenylmethylene)-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of these targets. The compound may also interact with nucleophiles and electrophiles, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanamine, N-(2-naphthalenylmethylene)
- Methanamine, N-(1-naphthalenylmethylene)
- Methanamine, N-(2-anthracenylmethylene)
Uniqueness
Methanamine, N-(2-naphthalenylmethylene)-, N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for redox reactions, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H11NO |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
N-methyl-1-naphthalen-2-ylmethanimine oxide |
InChI |
InChI=1S/C12H11NO/c1-13(14)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-9H,1H3 |
Clé InChI |
RWBQOISXVZDXLD-UHFFFAOYSA-N |
SMILES canonique |
C[N+](=CC1=CC2=CC=CC=C2C=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
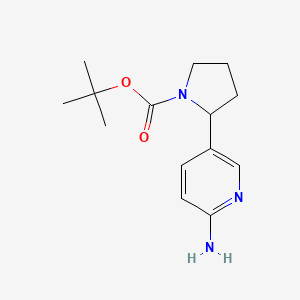
![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)
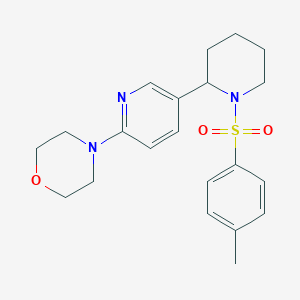
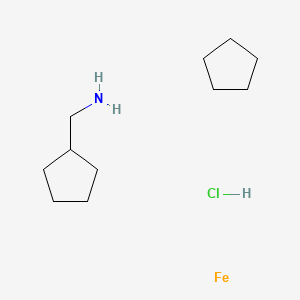
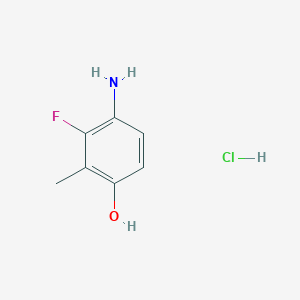
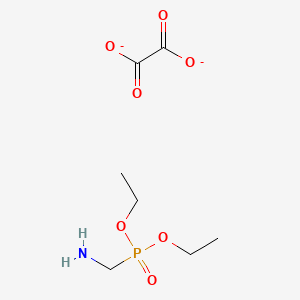
![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)


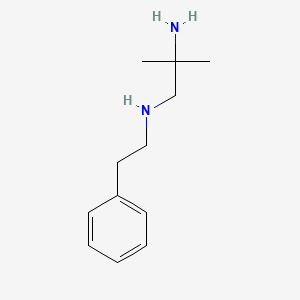
![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)
